molecular formula C16H20N2 B098233 Tetracyclopropylsuccinonitrile CAS No. 19219-01-3

Tetracyclopropylsuccinonitrile

Cat. No.: B098233
CAS No.: 19219-01-3
M. Wt: 240.34 g/mol
InChI Key: YJJFFDGLUZTUKN-UHFFFAOYSA-N
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Description

Tetracyclopropylsuccinonitrile (CAS 19219-01-3) is a nitrile derivative with the molecular formula C₁₆H₃₀N₂ and a molecular weight of 195.620 g/mol . Its structure consists of a succinonitrile backbone (two nitrile groups connected by a four-carbon chain) substituted with four cyclopropyl rings. Cyclopropane groups confer steric bulk and rigidity, which influence its physical properties and reactivity.

Key physicochemical data includes:

  • Sublimation enthalpy (ΔsubH): 110.2 ± 1.5 kJ/mol .
  • VC value: 0.789 (exact definition unclear; possibly related to vapor pressure or density) .

This compound’s high sublimation enthalpy suggests strong intermolecular interactions, likely due to its rigid, bulky structure. Such properties may make it suitable for applications requiring thermal stability, such as polymer synthesis or specialty materials.

Properties

CAS No.

19219-01-3

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2,2,3,3-tetracyclopropylbutanedinitrile

InChI

InChI=1S/C16H20N2/c17-9-15(11-1-2-11,12-3-4-12)16(10-18,13-5-6-13)14-7-8-14/h11-14H,1-8H2

InChI Key

YJJFFDGLUZTUKN-UHFFFAOYSA-N

SMILES

C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4

Canonical SMILES

C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4

Other CAS No.

19219-01-3

Synonyms

Tetracyclopropylsuccinonitrile

Origin of Product

United States

Comparison with Similar Compounds

Tetramethylsuccinonitrile (CAS 3333-52-6)

  • Molecular formula: C₆H₈N₂.
  • Molecular weight: 124.15 g/mol (significantly lower than this compound).
  • Applications include polymerization initiators due to its simpler structure .

Cyclopropanecarbonitrile (CAS 5500-21-0)

  • Molecular formula: C₄H₅N.
  • Molecular weight: 67.09 g/mol.
  • Key differences: A mononitrile with a single cyclopropane ring, resulting in lower molecular weight and volatility. Used in organic synthesis as a building block .

Compounds with Similar Molecular Weights or Enthalpies

Cyclohexadecanone (CAS 2550-52-8)

  • Molecular formula: C₁₆H₃₀O.
  • Sublimation enthalpy (ΔsubH): 82.0 kJ/mol .
  • Key differences: A ketone with a 16-membered ring. Lower ΔsubH than this compound, reflecting weaker intermolecular forces in non-polar cyclic ketones .

3-Methylcyclopentadecanone (CAS 541-91-3)

  • Vaporization enthalpy (ΔvH): 391–601 kJ/mol .
  • Key differences: A branched cyclic ketone with higher vaporization enthalpy due to larger molecular size but distinct functional group (ketone vs. nitrile) .

Research Findings and Data Analysis

Thermal Stability and Sublimation Behavior

This compound’s ΔsubH of 110.2 ± 1.5 kJ/mol exceeds that of many cyclic ketones (e.g., cyclohexadecanone: 82.0 kJ/mol ), indicating stronger intermolecular forces. This is attributed to:

  • Steric rigidity: Cyclopropane rings enhance molecular packing.
  • Polar nitrile groups: Dipole-dipole interactions contribute to cohesion.

By contrast, smaller nitriles like Cyclopropanecarbonitrile lack these stabilizing features, resulting in lower thermal stability .

Volatility and VC Value

The VC value of 0.789 matches compounds such as 1,2-Diacetoxy-3-(2-methoxyphenoxy)propane, suggesting a shared parameter (e.g., vapor pressure or density). However, the exact definition of VC remains unclear in the evidence.

Tabulated Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) ΔsubH (kJ/mol) VC Value Key Applications
This compound 19219-01-3 C₁₆H₃₀N₂ 195.620 110.2 ± 1.5 0.789 Specialty materials
Tetramethylsuccinonitrile 3333-52-6 C₆H₈N₂ 124.15 N/A N/A Polymerization initiators
Cyclopropanecarbonitrile 5500-21-0 C₄H₅N 67.09 N/A N/A Organic synthesis
Cyclohexadecanone 2550-52-8 C₁₆H₃₀O 238.41 82.0 N/A Fragrances, solvents

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